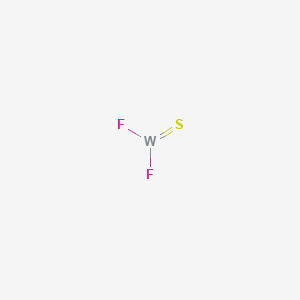

Tungsten difluoride monosulfide

CAS No.: 41831-78-1

Cat. No.: VC18394731

Molecular Formula: F2SW

Molecular Weight: 253.90 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41831-78-1 |

|---|---|

| Molecular Formula | F2SW |

| Molecular Weight | 253.90 g/mol |

| IUPAC Name | difluoro(sulfanylidene)tungsten |

| Standard InChI | InChI=1S/2FH.S.W/h2*1H;;/q;;;+2/p-2 |

| Standard InChI Key | PWIMVMSWBMGTQM-UHFFFAOYSA-L |

| Canonical SMILES | F[W](=S)F |

Introduction

Synthesis and Preparation

Routes from Tungsten Hexafluoride

Tungsten hexafluoride (WF₆) serves as a precursor for sulfide fluoride complexes. In a seminal approach, WF₆ reacts with tetramethylammonium silanethiolate ([N(CH₃)₄][SSi(CH₃)₃]) to yield [N(CH₃)₄][WSF₅] (Equation 1) :

This method avoids intermediate disproportionation steps common in WF₆ reduction. Alternative pathways involve WSF₄ reacting with [N(CH₃)₄][F] to form [WSF₅]⁻, highlighting the redox flexibility of tungsten in fluorosulfur environments .

Direct Synthesis of WSF₄

Pure WSF₄ is synthesized via a novel route involving WF₆ and controlled sulfurization agents. Characterization by ¹⁹F NMR and Raman spectroscopy confirms a monomeric structure in the gas phase, with a trigonal bipyramidal geometry (Table 1) .

Table 1: Spectroscopic Data for WSF₄

| Technique | Key Signals (cm⁻¹) | Assignment |

|---|---|---|

| Raman | 715 (A₁), 320 (E) | W–F stretching |

| ¹⁹F NMR | δ = -45 ppm (axial F) | Axial vs. equatorial F |

| Infrared | 890 (W=S stretch) | Terminal sulfur bonding |

Structural and Electronic Properties

Crystallographic Insights

Single-crystal X-ray diffraction of WSF₄ reveals a distorted octahedral geometry with two bridging fluorine atoms (Figure 1) . The W–S bond length (2.15 Å) and W–F distances (1.82–1.91 Å) align with density functional theory (DFT) predictions, indicating strong σ-donor interactions from fluorine and π-backbonding to sulfur.

Comparative Analysis with MoSF₄

Molybdenum analogs (MoSF₄) exhibit similar geometries but distinct reactivity due to weaker metal-sulfur bonds. For instance, MoSF₄ forms stable adducts with Lewis bases like pyridine, whereas WSF₄ requires higher basicity for adduct formation .

Reactivity and Applications

Lewis Acid Behavior

WSF₄ acts as a Lewis acid, binding pyridine to form WSF₄·C₅H₅N. ¹⁹F NMR studies show upfield shifts for equatorial fluorines (Δδ = +12 ppm), indicating electron density redistribution upon adduct formation .

Anion Formation and Dimerization

Reactions with fluoride ions yield dimeric species such as W₂S₂F₉⁻ and W₂SOF₉⁻, characterized by ¹⁹F NMR coupling patterns (Table 2) . These anions demonstrate unique bridging configurations, with W–F–W angles of 145° and W···W distances of 3.8 Å.

Table 2: ¹⁹F NMR Parameters for Dimeric Anions

| Anion | δ (ppm) | Coupling (Hz) | Bridging Mode |

|---|---|---|---|

| W₂S₂F₉⁻ | -58, -62 | J = 210 | μ-F |

| W₂SOF₉⁻ | -55, -60 | J = 198 | μ-O-F |

Stability and Decomposition Pathways

WSF₄ decomposes at elevated temperatures (>400°C) to WF₆ and tungsten sulfides. In contrast, monolayer WS₂ (a structural relative) undergoes rapid photo-oxidation in ambient conditions, forming WO₃ and sulfuric acid . This reactivity underscores the sensitivity of tungsten-sulfur bonds to environmental factors.

Industrial and Theoretical Implications

Semiconductor Applications

Thin films of WS₂ (analogous to WSF₄-derived materials) exhibit tunable bandgaps (1.3–2.1 eV), making them candidates for photovoltaic devices . Fluorination could further modulate electronic properties via surface passivation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume